Nordamnacanthal

CAS No.: 3736-59-2

Cat. No.: VC1708152

Molecular Formula: C15H8O5

Molecular Weight: 268.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3736-59-2 |

|---|---|

| Molecular Formula | C15H8O5 |

| Molecular Weight | 268.22 g/mol |

| IUPAC Name | 1,3-dihydroxy-9,10-dioxoanthracene-2-carbaldehyde |

| Standard InChI | InChI=1S/C15H8O5/c16-6-10-11(17)5-9-12(15(10)20)14(19)8-4-2-1-3-7(8)13(9)18/h1-6,17,20H |

| Standard InChI Key | NSGZEHPFOUCUHD-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)C=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)C=O)O |

Introduction

Chemical Structure and Properties

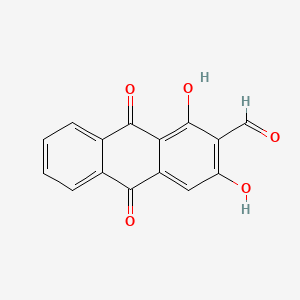

Nordamnacanthal, also known as 2-formyl-1,3-dihydroxyanthraquinone, is an anthraquinone derivative with the molecular formula C15H8O5 . The compound appears as orange-yellow crystals with a melting point of 214-218°C . Structurally, nordamnacanthal belongs to the class of anthraquinones characterized by a 9,10-dioxoanthracene skeleton with specific functional groups at defined positions.

The compound's systematic name is 1,3-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde, highlighting its key structural elements . Chemically, it possesses hydroxyl groups (-OH) at positions C-1 and C-3, and a formyl group at C-2 in the anthraquinone skeleton . This unique arrangement of functional groups contributes significantly to its biological activities.

Physicochemical Properties

Nordamnacanthal possesses distinct physicochemical properties that influence its biological behavior. The compound has a molecular weight of 268.22 g/mol and a predicted density of 1.600±0.06 g/cm3 . Additional key physicochemical parameters of nordamnacanthal are presented in Table 1.

Table 1: Physicochemical Properties of Nordamnacanthal

| Property | Value |

|---|---|

| Molecular Formula | C15H8O5 |

| Molar Mass | 268.22 g/mol |

| Density | 1.600±0.06 g/cm3 (Predicted) |

| Melting Point | 218 °C |

| Boiling Point | 446.1±45.0 °C (Predicted) |

| pKa | 5.08±0.20 (Predicted) |

The crystal structure of nordamnacanthal has been elucidated, with the compound having a distinctive planar anthraquinone core that influences its biological interactions . The presence of hydroxyl groups at positions C-1 and C-3 contributes to its ability to engage in hydrogen bonding, potentially enhancing its interactions with biological targets.

Natural Sources and Isolation

Nordamnacanthal is primarily found in plants of the Rubiaceae family, particularly in Morinda species. The compound has been isolated from Morinda citrifolia L. (commonly known as noni), which is native to the Pacific islands, Hawaii, Caribbean, Asia, and Australia . This plant has been used in traditional Polynesian medicine for over 2000 years for various therapeutic purposes.

Besides Morinda citrifolia, nordamnacanthal has been reported in other plant species including Rubia argyi and Damnacanthus indicus . It is also found in Morinda elliptica, where it exists alongside its structural analog damnacanthal . These plants serve as rich natural sources for the extraction and isolation of nordamnacanthal for research and potential therapeutic applications.

The compound is typically isolated from the roots of these plants using various extraction and purification techniques. The isolation procedures usually involve solvent extraction followed by chromatographic separation to obtain pure nordamnacanthal for biological studies and therapeutic development .

Biological Activities and Pharmacological Properties

Cytotoxic and Anti-cancer Properties

One of the most extensively studied biological activities of nordamnacanthal is its cytotoxic effect against various cancer cell lines. Research has shown that nordamnacanthal exhibits significant anti-proliferative activity against several cancer cells, as evidenced by MTT cell viability assays presented in Table 2.

Table 2: Effects of Nordamnacanthal on Various Cancer Cell Lines (IC50 values in μg/mL)

| Cell Line | Type | IC50 Value |

|---|---|---|

| H103 | Oral squamous cell carcinoma | 8.0 ± 0.045 |

| H400 | Oral squamous cell carcinoma | 6.8 ± 0.019 |

| H413 | Oral squamous cell carcinoma | 12.2 ± 0.030 |

| H357 | Oral squamous cell carcinoma | 13 ± 0.026 |

| H376 | Oral squamous cell carcinoma | 10 ± 0.062 |

| CEM-SS | T-lymphoblastic leukemia | 5.7 ± 0.4 |

| HL-60 | Human promyelocytic leukemia | 23.3 ± 0.7 |

| H314 | Oral squamous cell carcinoma | > 30 |

| 3T3 | Normal fibroblast | > 30 |

The data shows that nordamnacanthal demonstrates selective cytotoxicity toward cancer cells while exhibiting minimal toxicity against normal cells (3T3) . This selectivity is a desirable property for potential anti-cancer agents, suggesting a promising therapeutic window.

Studies on oral squamous cell carcinoma (OSCC) cells have shown that nordamnacanthal treatment leads to marked apoptotic morphological changes, induction of early apoptosis, and inhibition of cell migration . These effects indicate that nordamnacanthal may interfere with multiple cellular processes crucial for cancer cell survival and metastasis.

Photodynamic Properties

Mechanisms of Action

The anti-cancer effects of nordamnacanthal are mediated through multiple mechanisms. Studies have shown that depending on the concentration/dose, nordamnacanthal is capable of both triggering and blocking cell death signaling in tumor cells .

When combined with tamoxifen, nordamnacanthal enhances cell cycle arrest and apoptosis in MCF-7 breast cancer cells . The apoptotic induction is associated with a collapse of the mitochondrial membrane potential and the generation of reactive oxygen species, suggesting involvement of the intrinsic (mitochondrial) pathway of apoptosis .

In OSCC cells, nordamnacanthal treatment results in marked apoptotic morphological changes and induction of early apoptosis . Additionally, it inhibits cell migration, suggesting potential anti-metastatic properties .

The presence of hydroxyl groups at C-1 and C-3 positions in nordamnacanthal's structure plays a crucial role in its biological activities. According to Ali et al., anthraquinones with hydroxyl groups at these positions and/or a formyl group at C-2 may exert cytotoxicity effects towards several cancerous cell lines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume